molecular formula C15H14N2S B12541751 4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine CAS No. 820230-91-9

4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine

Cat. No.: B12541751
CAS No.: 820230-91-9
M. Wt: 254.4 g/mol
InChI Key: JDHDSJVHERTUDL-UHFFFAOYSA-N
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Description

4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine is a heterocyclic compound that features a thiazole ring substituted with a naphthylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalen-1-ylmethylamine with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of naphthyl-substituted thiazole derivatives .

Scientific Research Applications

4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The naphthyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine is unique due to its specific combination of a thiazole ring and a naphthylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

820230-91-9

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

4-methyl-3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C15H14N2S/c1-11-10-18-15(16)17(11)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10,16H,9H2,1H3

InChI Key

JDHDSJVHERTUDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N)N1CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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